molecular formula C13H24N2O2 B7571460 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one

2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one

Cat. No. B7571460
M. Wt: 240.34 g/mol
InChI Key: AZCPDSGHDNKUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained attention for its potential use as a research chemical. It belongs to the family of psychoactive substances that are structurally similar to amphetamines and cathinones. MDPV is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines.

Mechanism of Action

2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one, including increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, leading to decreased blood flow to the extremities.

Advantages and Limitations for Lab Experiments

2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and structural similarity to other psychoactive substances. However, its potential for abuse and lack of long-term safety data make it a controversial research chemical.

Future Directions

Future research on 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one could focus on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It could also be studied for its potential as a tool for understanding the neurobiology of addiction and the role of dopamine, norepinephrine, and serotonin in reward pathways. Additionally, research could focus on developing safer and more effective synthetic cathinones for use in scientific research.

Synthesis Methods

2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one is synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the reaction of 4-methoxyphenylacetone with pyrrolidine and propanone in the presence of hydrochloric acid and sodium cyanoborohydride.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(13(16)15-7-3-4-8-15)14-9-5-12(17-2)6-10-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCPDSGHDNKUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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